1-Bromo-2-methoxy-4,5-dimethylbenzene
Overview
Description
1-Bromo-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxy group, and two methyl groups as substituents
Scientific Research Applications
1-Bromo-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-4,5-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of compounds like 2-methoxy-4,5-dimethylphenol.
Oxidation: Formation of 2-methoxy-4,5-dimethylbenzoic acid.
Reduction: Formation of 2-methoxy-4,5-dimethylbenzene.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-4,5-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield the final substituted product .
Comparison with Similar Compounds
1-Bromo-2-methoxy-4,5-dimethylbenzene can be compared with other similar compounds such as:
- 1-Bromo-4-methoxy-2,5-dimethylbenzene
- 1-Bromo-2,4-dimethylbenzene
- 1-Bromo-2,5-dimethoxybenzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
1-bromo-2-methoxy-4,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNPXCTGLWDJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504511 | |
Record name | 1-Bromo-2-methoxy-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33500-88-8 | |
Record name | 1-Bromo-2-methoxy-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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